Z-Thr-NH2
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Overview
Description
Z-Thr-NH2, also known as N-Carbobenzyloxy-L-threoninamide, is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is a colorless solid that is soluble in organic solvents such as methanol and dichloromethane . This compound is commonly used as an intermediate in the synthesis of peptides and proteins, playing a significant role in medical research and the pharmaceutical industry .
Preparation Methods
Z-Thr-NH2 can be synthesized through various methods, including peptide synthesis and esterification . The specific preparation method can be selected based on the desired product and reaction conditions. One common synthetic route involves the protection of the amino group of L-threonine with a carbobenzyloxy (Z) group, followed by the conversion of the carboxyl group to an amide . Industrial production methods typically involve solid-phase or liquid-phase synthesis techniques, which allow for the efficient production of polypeptides, drugs, antibodies, and bioactive peptides .
Chemical Reactions Analysis
Z-Thr-NH2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as halides or sulfonates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Z-Thr-NH2 has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex peptides and proteins.
Biology: It is employed in the study of protein structure and function, as well as in the development of bioactive peptides.
Medicine: It plays a crucial role in the development of therapeutic peptides and drugs, particularly in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, antibodies, and other bioactive compounds.
Mechanism of Action
The mechanism of action of Z-Thr-NH2 involves its incorporation into peptides and proteins, where it can influence their structure and function. The carbobenzyloxy (Z) group serves as a protective group for the amino group, preventing unwanted reactions during peptide synthesis . Once incorporated into a peptide or protein, this compound can interact with molecular targets and pathways, affecting biological processes such as enzyme activity, signal transduction, and cellular communication .
Comparison with Similar Compounds
Z-Thr-NH2 can be compared with other similar compounds, such as:
N-Carbobenzyloxy-L-serinamide: Similar in structure but with a serine moiety instead of threonine.
N-Carbobenzyloxy-L-alaninamide: Similar in structure but with an alanine moiety instead of threonine.
N-Carbobenzyloxy-L-valinamide: Similar in structure but with a valine moiety instead of threonine.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its hydroxyl group in the threonine moiety allows for unique interactions and reactions compared to other similar compounds .
Properties
CAS No. |
49705-98-8 |
---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
benzyl N-[(3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-8(15)10(11(13)16)14-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,15H,7H2,1H3,(H2,13,16)(H,14,17)/t8-,10?/m1/s1 |
InChI Key |
PYZXYZOBPGPOFQ-HNHGDDPOSA-N |
SMILES |
CC(C(CC1=CC=CC=C1)(C(=O)N)OC(=O)N)O |
Isomeric SMILES |
C[C@H](C(C(=O)N)NC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)OCC1=CC=CC=C1)O |
Synonyms |
Z-Thr-NH2; 49705-98-8; Z-L-threoninamide; Cbz-Thr-NH2; Carbobenzoxy-L-threonineamide; ST51037726; Cbz-L-threoninamide; Z-L-threonineamide; ZINC02391066; PubChem13626; 97232_ALDRICH; benzyloxycarbonylthreonineamide; SCHEMBL9383939; 97232_FLUKA; MolPort-003-939-988; PYZXYZOBPGPOFQ-SCZZXKLOSA-N; ACT10827; ZINC2391066; N-BenzyloxycarbonylL-ThreonineAmide; AKOS015840279; AKOS015916488; AM82257; AJ-35715; AK-42858; KB-119091 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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